molecular formula C9H10Cl2FN3O B2773062 [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride CAS No. 2305261-17-8

[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride

Cat. No.: B2773062
CAS No.: 2305261-17-8
M. Wt: 266.1
InChI Key: HHRANMUKYGUZPW-UHFFFAOYSA-N
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Description

[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluoropyridine moiety and an oxazole ring, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the fluoropyridine group via nucleophilic substitution reactions. The final step often involves the conversion of the intermediate product to its dihydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and cellular processes.

Medicine

In medicine, [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine is investigated for its potential therapeutic properties. Its structural features may allow it to interact with biological receptors or enzymes, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine and oxazole moieties can form specific interactions with these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • [5-(5-Chloropyridin-2-yl)-1,2-oxazol-3-yl]methanamine
  • [5-(5-Bromopyridin-2-yl)-1,2-oxazol-3-yl]methanamine
  • [5-(5-Iodopyridin-2-yl)-1,2-oxazol-3-yl]methanamine

Uniqueness

Compared to its analogs, [5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its halogenated counterparts.

Properties

IUPAC Name

[5-(5-fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O.2ClH/c10-6-1-2-8(12-5-6)9-3-7(4-11)13-14-9;;/h1-3,5H,4,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRANMUKYGUZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C2=CC(=NO2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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